molecular formula C14H18N2 B13582413 1-methyl-6-(piperidin-4-yl)-1H-indole

1-methyl-6-(piperidin-4-yl)-1H-indole

Cat. No.: B13582413
M. Wt: 214.31 g/mol
InChI Key: XQNRAGOQSRFMRS-UHFFFAOYSA-N
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Description

1-methyl-6-(piperidin-4-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the nitrogen atom and a piperidinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-(piperidin-4-yl)-1H-indole typically involves the construction of the indole core followed by the introduction of the piperidinyl group. One common method starts with the cyclization of an appropriate precursor, such as a 2-aminobenzylamine derivative, under acidic conditions to form the indole ring. The piperidinyl group can then be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indole ring or the piperidinyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of alkylated or acylated indole derivatives.

Scientific Research Applications

1-methyl-6-(piperidin-4-yl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-6-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The piperidinyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-6-(piperidin-4-yl)-1,2-dihydropyrazine: This compound shares a similar piperidinyl substitution but has a different core structure.

    6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Another compound with a piperidinyl group, but with a benzoxazole core.

Uniqueness

1-methyl-6-(piperidin-4-yl)-1H-indole is unique due to its specific substitution pattern and the presence of both an indole core and a piperidinyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-methyl-6-piperidin-4-ylindole

InChI

InChI=1S/C14H18N2/c1-16-9-6-12-2-3-13(10-14(12)16)11-4-7-15-8-5-11/h2-3,6,9-11,15H,4-5,7-8H2,1H3

InChI Key

XQNRAGOQSRFMRS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C3CCNCC3

Origin of Product

United States

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